N,N-Bis(2-hydroxyethyl)cinnamamide
Description
Overview of Cinnamamide (B152044) Derivatives in Functional Polymer Synthesis
Cinnamamide and its derivatives are a class of organic compounds that have found extensive use in the synthesis of functional polymers. mdpi.comnih.gov These compounds are derived from cinnamic acid, a naturally occurring substance found in plants like cinnamon. ontosight.aidntb.gov.ua The presence of a photoreactive cinnamoyl group allows for the creation of polymers that can respond to light, a property that is highly sought after in the development of "smart" materials. dntb.gov.ua
The general structure of cinnamamide derivatives includes a phenyl group, an α,β-unsaturated carbonyl system, and an amide group. This combination of functional groups provides a versatile platform for chemical modification, allowing for the fine-tuning of the resulting polymer's properties. researchgate.netnih.gov For instance, modifications to the aromatic ring or the amide group can influence factors such as solubility, thermal stability, and the specific light wavelengths to which the polymer responds. researchgate.net
In polymer synthesis, cinnamamide derivatives can be incorporated into the polymer backbone or as pendant groups. Their ability to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light is a key feature. tandfonline.com This reaction creates cross-links between polymer chains, leading to changes in the material's macroscopic properties, such as its shape or solubility. researchgate.nettandfonline.com This photo-crosslinking is often reversible, allowing the material to revert to its original state when irradiated with a different wavelength of light. tandfonline.com
Significance of Photo-Responsive Monomers in Smart Materials
Photo-responsive monomers are fundamental building blocks for creating smart materials that can change their properties in response to light. researchgate.netnih.govrug.nl These changes can be harnessed for a wide array of applications, from light-driven actuators and soft robotics to photo-responsive coatings and information storage. nih.govrug.nlresearchgate.net The key advantage of using light as a stimulus is the ability to control the material's response remotely, with high spatial and temporal precision. specificpolymers.com
The incorporation of photo-responsive monomers, such as BHECA, into polymer networks enables the fabrication of materials with dynamic and tunable characteristics. researchgate.netnih.gov These materials can exhibit a range of photo-induced effects, including:
Shape Memory: The material can be deformed and fixed into a temporary shape through light-induced cross-linking. Upon exposure to a different light stimulus, the cross-links are cleaved, and the material returns to its original, permanent shape. researchgate.nettandfonline.com
Photo-induced Actuation: Light can be used to trigger a change in the material's shape or volume, enabling the development of light-powered muscles and motors. nih.govrug.nl
Controlled Release: Photo-responsive polymers can be designed to encapsulate and release substances, such as drugs or fragrances, upon light exposure.
Tunable Optical Properties: The photo-isomerization of chromophores within the polymer can lead to changes in its color or fluorescence, which is useful for sensing and anti-counterfeiting applications. nih.gov
The development of new photo-responsive monomers is crucial for advancing the field of smart materials, offering pathways to materials with enhanced performance, new functionalities, and improved sustainability. nih.govspecificpolymers.com
Historical Context and Rationale for Research on N,N-Bis(2-hydroxyethyl)cinnamamide
Research into photo-responsive polymers dates back several decades, with early work focusing on the photodimerization of cinnamic acid and its derivatives. The ability of these molecules to undergo reversible [2+2] cycloaddition under UV irradiation laid the groundwork for the development of photo-crosslinkable polymers.
The synthesis of this compound (BHECA) represents a significant advancement in this area. tandfonline.com BHECA was developed as a diol monomer with a pendant photo-responsive cinnamamide group, making it particularly suitable for the synthesis of photo-responsive polyurethanes and polyesters through polycondensation or polyaddition reactions. researchgate.nettandfonline.com
A key innovation in the development of BHECA was its synthesis from methyl cinnamate (B1238496) and diethanolamine (B148213). tandfonline.comtandfonline.com This method offers several advantages over the traditional route involving cinnamoyl chloride, including the use of safer and more readily available starting materials, higher yields, easier product separation, and the elimination of organic solvents, making it a more environmentally friendly and commercially viable process. tandfonline.com
The rationale for the continued research on BHECA is driven by its potential to create a new generation of smart materials with tailored properties. tandfonline.com The presence of two hydroxyl groups allows for its straightforward incorporation into a variety of polymer architectures. The photo-responsive cinnamamide group provides the "smart" functionality, enabling the resulting polymers to be used in applications such as light-induced shape memory polymers and photo-resists. tandfonline.comtandfonline.com
| Property | Value |
| IUPAC Name | (E)-N,N-bis(2-hydroxyethyl)-3-phenylprop-2-enamide nih.gov |
| Molecular Formula | C13H17NO3 nih.gov |
| Molecular Weight | 235.28 g/mol nih.gov |
| Appearance | White or off-white crystalline powder ontosight.ai |
| Melting Point | ~130-140°C ontosight.ai |
| Solubility | Highly soluble in water and organic solvents ontosight.ai |
Structure
3D Structure
Properties
CAS No. |
30687-17-3 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(E)-N,N-bis(2-hydroxyethyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C13H17NO3/c15-10-8-14(9-11-16)13(17)7-6-12-4-2-1-3-5-12/h1-7,15-16H,8-11H2/b7-6+ |
InChI Key |
SELFEGODBFAHGT-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CCO)CCO |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CCO)CCO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of N,n Bis 2 Hydroxyethyl Cinnamamide
Development of Efficient and Environmentally Benign Synthetic Routes
The synthesis of N,N-Bis(2-hydroxyethyl)cinnamamide has been approached through various methodologies, with a significant focus on developing routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry. Key strategies have centered on the use of readily available starting materials and minimizing the use of hazardous reagents and solvents.
Ammonolysis of Methyl Cinnamate (B1238496) with Diethanolamine (B148213)
A particularly effective and environmentally conscious method for synthesizing this compound is the direct ammonolysis of methyl cinnamate with diethanolamine. tandfonline.comtandfonline.com This approach is notable for its high yield and the avoidance of organic solvents, presenting a more sustainable alternative to traditional synthetic methods. tandfonline.compolymer.cn The reaction proceeds under mild conditions and is characterized by the use of safe and readily accessible raw materials. tandfonline.comtandfonline.com
The efficiency of the ammonolysis reaction is significantly enhanced by the use of a catalytic system. Sodium methoxide (B1231860) (CH3ONa) has been identified as an effective catalyst for this transformation. tandfonline.com The optimization of reaction conditions, including temperature and catalyst concentration, is crucial for maximizing the conversion of the starting materials and the yield of the desired product. For instance, a study demonstrated that using 0.6 wt% of CH3ONa as a catalyst allows the reaction to proceed efficiently. tandfonline.com The reaction has been successfully carried out at temperatures ranging from 80 to 120°C, with reaction times between 0.5 and 2 hours. tandfonline.com
Interactive Data Table: Catalytic System and Reaction Conditions for Ammonolysis
| Parameter | Value |
| Reactants | Methyl Cinnamate, Diethanolamine |
| Catalyst | Sodium Methoxide (CH3ONa) |
| Catalyst Concentration | 0.6 wt% |
| Temperature | 80-120°C |
| Reaction Time | 0.5-2 hours |
Comparative Analysis of Alternative Synthetic Pathways (e.g., Cinnamoyl Chloride Routes)
An alternative and more traditional method for the synthesis of N-hydroxyalkyl cinnamamides involves the reaction of cinnamoyl chloride with the corresponding hydroxyalkylamine. tandfonline.com In the case of this compound, this would involve the reaction of cinnamoyl chloride with diethanolamine. tandfonline.com
However, this route is associated with several significant drawbacks. The selectivity and yield of this compound using the cinnamoyl chloride method are reported to be quite low. tandfonline.com Furthermore, cinnamoyl chloride is a hazardous reagent, posing safety concerns. tandfonline.com The use of organic solvents, such as ether, in this process also has negative environmental implications. tandfonline.com In contrast, the ammonolysis of methyl cinnamate offers a safer and more environmentally friendly alternative with a higher yield. tandfonline.com
Comprehensive Spectroscopic and Thermal Characterization Techniques for this compound
A thorough characterization of this compound is essential to confirm its chemical structure and purity. A variety of spectroscopic and thermal analysis techniques are employed for this purpose. tandfonline.comresearchgate.net
Vibrational Spectroscopy (FT-IR)
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound provides clear evidence of its successful synthesis by showing the characteristic absorption bands of its constituent functional groups and the disappearance of bands associated with the starting materials. tandfonline.com
Key characteristic peaks in the FT-IR spectrum of this compound include:
A broad band corresponding to the O-H stretching vibration of the hydroxyl groups.
A strong absorption band for the C=O stretching vibration of the amide group.
Bands associated with the C=C stretching of the aromatic ring and the vinyl group.
The disappearance of the characteristic ester carbonyl peak from the methyl cinnamate starting material is a key indicator of a complete reaction. tandfonline.com
Interactive Data Table: Key FT-IR Spectral Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (hydroxyl) | Broad band | Stretching vibration |
| C=O (amide) | Strong absorption | Stretching vibration |
| C=C (aromatic/vinyl) | Multiple bands | Stretching vibrations |
Nuclear Magnetic Resonance Spectroscopy (¹H-NMR)
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a crucial tool for elucidating the molecular structure of this compound. The ¹H-NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms within the molecule.
In a study by Jin et al., the ¹H-NMR spectrum of this compound was recorded using a 400 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. tandfonline.com The resulting chemical shifts confirm the successful synthesis of the target compound. tandfonline.com The assignments of the peaks are as follows:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.69 | d | 1H | Ph-CH =C |
| 7.50–7.35 | m | 5H | Phenyl H atoms |
| 6.93–6.97 | d | 1H | C=CH –CO |
| 3.87 | t | 4H | –CH₂ –O |
| 3.65 | t | 4H | –CH₂ –N |
| 3.34 | s | 2H | –OH |
| Source: Jin et al. tandfonline.com |
The presence of signals corresponding to the vinyl protons, the phenyl group protons, and the protons of the two hydroxyethyl (B10761427) groups confirms the formation of this compound. tandfonline.com
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 235, which corresponds to the calculated molecular weight of the compound (235.28 g/mol ). tandfonline.comnih.gov The fragmentation pattern provides additional structural information. Key fragments observed in the mass spectrum include:
| m/z | Fragment Ion |
| 217 | [M-18]⁺, indicating the loss of a hydroxyl group. |
| 204 | Loss of a methylene (B1212753) and a hydroxyl group. |
| 131 | Cinnamoyl group [C₆H₅CH=CHCO]⁺. |
| 103 | Phenylvinyl group [C₆H₅CH=CH]⁺. |
| 77 | Phenyl group [C₆H₅]⁺. |
| Source: Jin et al. tandfonline.com |
The presence of these characteristic fragments strongly supports the proposed structure of this compound. tandfonline.com
Ultraviolet-Visible Spectroscopy (UV-Vis) for Photo-Response Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the photo-responsive behavior of this compound. The cinnamamide (B152044) group can undergo a reversible [2+2] cycloaddition reaction upon exposure to ultraviolet light of different wavelengths. tandfonline.comtandfonline.com
The UV absorption spectrum of this compound in 1,4-dioxane (B91453) exhibits a maximum absorption peak at approximately 280 nm, which is characteristic of the carbon-carbon double bond conjugated with the carbonyl group. tandfonline.com When irradiated with UV light at a wavelength greater than 260 nm (e.g., 312 nm), the intensity of this absorption peak decreases, indicating the disappearance of the double bonds and the formation of a cyclobutane (B1203170) ring through [2+2] cycloaddition. tandfonline.com
Conversely, when the irradiated sample is subsequently exposed to UV light of a shorter wavelength (less than 260 nm, e.g., 254 nm), the absorption peak at 280 nm partially recovers. tandfonline.com This demonstrates the reversible nature of the photocycloaddition, where the cyclobutane ring is cleaved, regenerating the original cinnamamide structure. tandfonline.com The extent of this photo-reversibility has been calculated to be around 75%. tandfonline.com This photo-responsive characteristic makes this compound a promising monomer for the development of light-induced shape memory polymers. tandfonline.comtandfonline.com
Thermal Analytical Methods (DSC, TGA)
Thermal analytical methods, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal properties of this compound.
Differential Scanning Calorimetry (DSC) is used to determine the melting point of the compound. For this compound, the melting point has been reported to be in the range of 130-140°C. ontosight.ai One study using DSC at a heating rate of 10 °C/min determined the melting point of the synthesized white solid. tandfonline.com
Molecular Mechanism of Photo Responsiveness in N,n Bis 2 Hydroxyethyl Cinnamamide Derivatives
Photochemical Principles of the Cinnamamide (B152044) Moiety
The photo-responsive nature of N,N-Bis(2-hydroxyethyl)cinnamamide (BHECA) is intrinsically linked to the photochemical behavior of its cinnamamide functional group. The core of this functionality lies in the carbon-carbon double bond of the cinnamic acid residue, which is conjugated with both an aromatic ring and an amide group. This extended π-electron system is crucial for the absorption of ultraviolet (UV) radiation, which triggers the subsequent photochemical transformations.
Upon absorption of photons of appropriate energy, the cinnamamide moiety is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, it can undergo intersystem crossing to a more stable triplet state (T₁). This triplet state is a diradical species and is the key reactive intermediate in the subsequent photochemical reactions. The Grotthuss-Draper law, a fundamental principle of photochemistry, dictates that light must be absorbed by the cinnamamide group for a photochemical reaction to occur. Furthermore, the Stark-Einstein law states that the absorption of one photon activates one molecule for the primary photochemical process.
The specific wavelengths of light required to induce these transitions are a critical aspect of the cinnamamide moiety's photochemical profile. Research has shown that irradiation with UV light of wavelengths greater than 260 nm is effective in inducing the dimerization of cinnamamide groups. nih.govamanote.com Conversely, exposure to shorter wavelength UV light, typically below 260 nm, can reverse this process. nih.govamanote.com This wavelength-dependent reactivity is fundamental to the development of photo-responsive materials based on BHECA.
Reversible [2+2] Cycloaddition Reaction Mechanism
The cornerstone of the photo-responsiveness in BHECA derivatives is the reversible [2+2] cycloaddition reaction of the cinnamamide moieties. This reaction involves the pairing of two cinnamamide groups to form a cyclobutane (B1203170) ring, a four-membered carbon ring structure.
Light-Induced Dimerization and Cross-linking
When a polymer containing BHECA is exposed to UV radiation with a wavelength typically above 260 nm, the excited triplet state of a cinnamamide moiety on one polymer chain can react with a ground-state cinnamamide moiety on an adjacent chain. nih.gov This intermolecular reaction results in the formation of a cyclobutane ring, effectively creating a cross-link between the two polymer chains. This process is a photodimerization reaction.
In a polymeric system, where numerous BHECA units are present, this light-induced dimerization leads to the formation of a cross-linked network. researchgate.net This network structure significantly alters the material's properties, increasing its stiffness and fixing its shape. This principle is harnessed in the design of light-induced shape-memory polymers. nih.govresearchgate.net For instance, a material can be deformed into a temporary shape and then exposed to UV light to lock in that shape through the formation of these cyclobutane cross-links. researchgate.net
The efficiency of this cross-linking process is dependent on several factors, including the concentration of cinnamamide groups, the mobility of the polymer chains, and the intensity and duration of the UV irradiation.
Photo-Cleavage and Network Reversibility
A key feature of the [2+2] cycloaddition of cinnamamides is its reversibility. The cyclobutane rings formed during the dimerization process can be cleaved upon exposure to a different wavelength of UV light, typically shorter than 260 nm. nih.govamanote.com This photo-cleavage reaction breaks the cross-links between the polymer chains, causing the network to revert to its original, un-cross-linked state.
This reversibility allows for the recovery of the material's original shape. In the context of shape-memory polymers, after fixing a temporary shape with longer-wavelength UV light, exposing the material to shorter-wavelength UV light will trigger the cleavage of the cyclobutane cross-links, allowing the material to return to its permanent, pre-deformed shape. nih.gov This cycle of dimerization and cleavage can, in principle, be repeated, offering a mechanism for creating reusable and re-programmable smart materials.
The table below summarizes the UV absorption changes observed in BHECA upon irradiation, demonstrating the reversible nature of the photoreaction.
| Condition | Wavelength of Maximum Absorption (λmax) | Absorbance |
| Intact BHECA | ~280 nm | High |
| After 312 nm UV irradiation (2h) | ~280 nm | Decreased |
| After subsequent 254 nm UV irradiation (2h) | ~280 nm | Increased (partially recovered) |
This table is illustrative and based on the general behavior described in the literature. Actual values can vary based on experimental conditions.
Intramolecular and Intermolecular Photoreactions in BHECA-Containing Systems
In systems containing BHECA, both intramolecular and intermolecular photoreactions are possible. Intramolecular reactions occur between cinnamamide groups on the same polymer chain, while intermolecular reactions occur between groups on different chains. The prevalence of one over the other is largely dictated by the concentration of BHECA in the polymer and the polymer's architecture.
In dilute solutions or in polymer architectures where cinnamamide groups are in close proximity along the same chain, intramolecular cycloaddition may be favored. However, for the formation of a robust cross-linked network, which is essential for applications like shape-memory polymers, intermolecular photoreactions are crucial. In solid-state or concentrated polymer systems, the close packing of polymer chains facilitates these intermolecular interactions.
The presence of the N,N-bis(2-hydroxyethyl) groups in BHECA plays a critical role in enabling the formation of these polymeric systems. These hydroxyl groups serve as reactive sites for polymerization, allowing BHECA to be incorporated into polymer backbones, such as polyurethanes. nih.govresearchgate.net While the primary role of these groups is to facilitate polymerization, their hydrophilic nature could also influence the local environment around the cinnamamide moiety, potentially affecting the photoreaction kinetics and the stability of the resulting cyclobutane rings.
Influence of Stereochemistry on Photo-Responsiveness
The [2+2] cycloaddition of cinnamamide moieties can result in the formation of several different stereoisomers of the cyclobutane ring. The spatial arrangement of the substituents on the cyclobutane ring, described as syn or anti and head-to-head or head-to-tail, has a significant impact on the properties of the cross-linked network and, consequently, on the material's photo-responsive behavior.
For instance, different stereoisomers can exhibit varying thermal stabilities and different efficiencies of photo-cleavage. The specific stereochemistry of the cyclobutane dimers formed is often influenced by the alignment of the cinnamamide groups in the polymer matrix prior to irradiation. In some cases, template-directed synthesis can be employed to control the stereoselectivity of the photodimerization, leading to the preferential formation of a specific isomer.
The table below outlines the possible stereoisomers of the cyclobutane dimer formed from cinnamamide derivatives.
| Stereoisomer | Description |
| α-truxillic acid type | head-to-head, syn |
| β-truxinic acid type | head-to-head, anti |
| γ-truxillic acid type | head-to-tail, syn |
| δ-truxinic acid type | head-to-tail, anti |
Polymerization and Integration of N,n Bis 2 Hydroxyethyl Cinnamamide into Macromolecular Architectures
N,N-Bis(2-hydroxyethyl)cinnamamide as a Photo-Responsive Diol Monomer
This compound (BHECA) is a diol monomer distinguished by its pendant photo-responsive cinnamamide (B152044) group. tandfonline.comtandfonline.com This functionality allows BHECA to undergo a reversible [2+2] cycloaddition reaction when subjected to ultraviolet (UV) irradiation. tandfonline.comtandfonline.com Specifically, irradiation with UV light at wavelengths greater than 260 nm induces dimerization of the cinnamamide groups, leading to cross-linking within the polymer structure. tandfonline.comtandfonline.com This process can be reversed by exposure to UV light of a shorter wavelength, typically below 260 nm, which cleaves the cyclobutane (B1203170) rings formed during dimerization. tandfonline.comtandfonline.com
This photo-reversible behavior makes BHECA a key component in the design of "smart" materials, such as light-induced shape memory polymers (LSMPs). tandfonline.comtandfonline.com The ability to form and break cross-links on demand allows for the fixing of a temporary shape with light and subsequent recovery of the original shape upon exposure to a different wavelength of light. tandfonline.com The synthesis of BHECA is often achieved through the ammonolysis of methyl cinnamate (B1238496) with diethanolamine (B148213), a method noted for its high yield and use of readily available starting materials. tandfonline.comtandfonline.com The high thermal stability and reactivity of its hydroxyl groups further enhance its utility as a functional monomer in polyaddition and polycondensation reactions. tandfonline.com
Synthesis of Polyurethane and Polyesterurethane Copolymers
The dual hydroxyl functionality of BHECA makes it an ideal candidate for incorporation into polyurethane and polyesterurethane backbones through polyaddition reactions. These copolymers are of significant interest due to their tunable mechanical properties and the introduction of photo-responsive behavior.
Polyurethanes are synthesized through the reaction of diols with diisocyanates. In this context, BHECA serves as a chain extender or functional diol. Common diisocyanates used for this purpose include 1,6-hexamethylene diisocyanate (HDI) and 4,4'-methylenebis(phenyl isocyanate) (MDI). capes.gov.brresearchgate.net The reaction involves the addition of the hydroxyl groups of BHECA to the isocyanate groups of the linker, forming urethane (B1682113) linkages.
A typical synthesis is a two-step process. capes.gov.br In the first step, a prepolymer is formed by reacting a macrodiol (such as PCL-diol) with an excess of a diisocyanate like HDI. In the second step, BHECA is added to react with the remaining isocyanate groups, thereby being incorporated into the final polymer chain. capes.gov.br This method allows for the creation of multiblock copolymers where the BHECA units, and thus the photo-responsive cinnamamide groups, are strategically placed within the polymer architecture. For instance, a triple-shape memory polyurethane has been synthesized using diphenyl methane (B114726) diisocyanate (MDI) as the hard segment component along with BHECA. researchgate.net
To enhance the functionality and application scope of these polymers, biodegradable soft segments are often incorporated. Poly(ε-caprolactone) (PCL) diols and poly(L,L-lactide) (PLLA) diols are frequently used for this purpose. capes.gov.brresearchgate.net These polyester (B1180765) diols act as the soft segments in the resulting polyesterurethane copolymers, imparting flexibility and biodegradability to the material.
The synthesis of these copolymers involves reacting the biodegradable diols with diisocyanates and BHECA. capes.gov.br The resulting materials are multiblock polyesterurethanes that exhibit properties of thermoplastic elastomers. capes.gov.br The incorporation of these biodegradable segments is particularly relevant for the development of smart biomedical devices. researchgate.net For example, a study detailed the synthesis of polyesterurethanes where PCL-diols and PLLA-diols were used as raw materials, HDI as a coupling agent, and BHECA provided the photo-responsive element. capes.gov.br Another example is a triple-shape memory polyurethane that utilized PCL-diols as the soft segments. researchgate.net
Design of Multiblock Copolymers with Pendant Cinnamamide Groups
The design of multiblock copolymers allows for precise control over the material's properties by combining different polymer blocks with distinct characteristics. nsf.gov In the context of BHECA, this approach is used to create polymers with both photo-responsive and other desirable properties, such as biodegradability or specific mechanical behaviors. capes.gov.brresearchgate.net
By incorporating BHECA into the polymer backbone, pendant cinnamamide groups are introduced. capes.gov.brresearchgate.net These groups act as photo-responsive molecular switches. capes.gov.br The multiblock architecture, often an (AB)n type, is advantageous for achieving microphase separation into ordered structures, which can influence the material's mechanical and thermal properties. nsf.gov The pendant cinnamamide groups, upon photo-irradiation, form cross-links, which can fix a temporary shape in shape-memory applications. capes.gov.br The design of these copolymers can be tailored to control the content and distribution of the BHECA units, thereby tuning the photo-responsive behavior. For example, novel multiblock polyesterurethanes have been synthesized with crystalline hard segments and amorphous soft segments, with the pendant cinnamamide groups providing a light-induced shape memory effect. capes.gov.br
Control of Network Structure and Cross-linking Density
The ability to control the network structure and cross-linking density is crucial for tailoring the physical and mechanical properties of polymers derived from BHECA. capes.gov.brhydrogeldesign.org The cross-linking in these materials is primarily achieved through the photo-dimerization of the pendant cinnamamide groups. capes.gov.br
The cross-linking density can be directly influenced by the concentration of BHECA in the copolymer. capes.gov.br A higher content of BHECA leads to a greater number of potential cross-linking sites, resulting in a higher cross-linking density upon UV irradiation. This, in turn, affects the material's properties. For instance, in light-induced shape memory polymers, the strain fixity (the ability to hold a temporary shape) increases with the BHECA content. capes.gov.br
Structure Property Relationships in N,n Bis 2 Hydroxyethyl Cinnamamide Based Polymers
Correlation Between N,N-Bis(2-hydroxyethyl)cinnamamide Content and Polymer Attributes
The incorporation of this compound (BHECA) into polymer chains, particularly polyurethanes, serves as a cornerstone for creating photo-responsive materials. The cinnamamide (B152044) group within the BHECA monomer is a photo-sensitive moiety capable of undergoing a [2+2] cycloaddition reaction upon exposure to UV light. This dimerization process creates cross-links between polymer chains, directly influencing the material's properties.
Research into multiblock polyester-urethanes has demonstrated a direct and quantifiable relationship between the weight percentage of BHECA and the resulting polymer's attributes. Specifically, in the context of light-induced shape memory polymers, the strain fixity (Rf)—the ability of the material to hold a temporary, deformed shape—is directly proportional to the BHECA content. researchgate.netnih.gov As the concentration of the photo-cross-linkable BHECA units increases, a denser cross-linked network is formed upon irradiation, which enhances the stability of the temporary shape. For instance, studies have shown that a strain fixity of 50% can be achieved when the BHECA content reaches 20% by weight. researchgate.netnih.gov This correlation allows for the precise tuning of the shape memory effect by adjusting the monomer feed ratio during synthesis.
Below is an interactive data table illustrating the impact of BHECA content on the strain fixity of a shape memory polyurethane.
| BHECA Content (wt%) | Strain Fixity (Rf) (%) | Primary Reference |
|---|---|---|
| 10 | ~30 | researchgate.net, nih.gov |
| 15 | ~40 | researchgate.net, nih.gov |
| 20 | 50 | researchgate.net, nih.gov |
Impact of Photo-Induced Cross-linking on Mechanical and Thermal Transitions
The photo-induced cross-linking of BHECA-based polymers is a pivotal mechanism that significantly alters their mechanical and thermal characteristics. The cinnamate (B1238496) groups within BHECA undergo a reversible photodimerization when irradiated with UV light, typically at wavelengths greater than 260-280 nm, leading to the formation of cyclobutane (B1203170) rings. researchgate.netnih.gov This process transforms a collection of individual polymer chains into a covalently bonded network.
This transformation from a linear or branched polymer to a cross-linked network has profound effects on mechanical properties. The formation of cross-links restricts polymer chain mobility, which generally leads to an increase in the material's stiffness, hardness, and elastic modulus. dtic.milresearchgate.net Concurrently, properties like elongation at break and swelling in solvents tend to decrease due to the more constrained network structure.
Thermally, the impact of cross-linking is observed in the material's transition temperatures. In polyurethanes synthesized with BHECA in the hard segments, photo-cross-linking raises the glass transition temperature (Tg) of the hard segment domain. nih.gov This is because the covalent bonds introduce constraints that require more thermal energy for the polymer segments to achieve the mobility associated with the glassy-to-rubbery transition. In some advanced systems, such as triple-shape memory polyurethanes, the polymer is designed to have two distinct thermal transitions: the melting temperature (Tm) of the soft crystalline segments and the Tg of the hard, photo-cross-linked segments. nih.gov The ability to create a stable, cross-linked network via UV light is what enables these multiple shape memory effects.
The following table summarizes the general effects of photo-induced cross-linking on key polymer properties.
| Property | Effect of Cross-linking | Underlying Reason |
|---|---|---|
| Tensile Modulus | Increase | Restricted chain mobility and formation of a rigid network. |
| Hardness | Increase | Increased resistance to localized plastic deformation. |
| Glass Transition Temp (Tg) | Increase | Reduced segmental motion requires more thermal energy for transition. |
| Swelling Ratio | Decrease | Covalent network restricts the uptake of solvent molecules. |
| Elongation at Break | Decrease | Network structure limits the extent to which chains can be stretched. |
Influence of Soft and Hard Segment Composition on Polymer Performance
Segmented polyurethanes, a common class of polymers utilizing BHECA, are block copolymers composed of alternating soft and hard segments. The performance of these materials is critically dependent on the chemical nature, length, and ratio of these segments.
The hard segments are typically formed by the reaction of a diisocyanate, such as hexamethylene diisocyanate (HDI) or diphenylmethane (B89790) diisocyanate (MDI), with a chain extender, which in this case is BHECA. researchgate.netnih.gov These segments are rigid, polar, and capable of strong intermolecular interactions (e.g., hydrogen bonding), and they contain the photo-cross-linkable cinnamamide groups. The hard segments are responsible for the material's strength, high-temperature performance, and the "fixing" mechanism in shape memory applications. researchgate.net
The soft segments are typically flexible, low-molecular-weight macroglycols, such as poly(ε-caprolactone) (PCL) or poly(l,l-lactide) (PLLA). researchgate.netnih.govmdpi.com These segments have a low glass transition temperature and provide the polymer with its elastomeric properties and the driving force for shape recovery. The choice of soft segment dictates the primary thermal transition (Tm or Tg) that triggers shape recovery. nih.gov
Studies on multiblock polyester-urethanes have shown that by systematically varying the composition, the final properties can be finely tuned. For example, while increasing the BHECA (hard segment component) content improves strain fixity, increasing the PLLA (soft segment) content enhances strain recovery (Rr). researchgate.netnih.gov In one study, a strain recovery of over 95% was achieved when the PLLA content was 50 wt%, demonstrating the dominant role of the soft segment in driving the return to the original shape. researchgate.netnih.gov
This dual dependence allows for the creation of materials with a customized balance of properties, as detailed in the interactive table below.
| Segment Type | Component Example | Primary Contribution to Performance | Example Data Point |
|---|---|---|---|
| Hard Segment | BHECA / HDI | Strength, Thermal Stability, Shape Fixity (Rf) | Rf reaches 50% at 20 wt% BHECA. researchgate.netnih.gov |
| Soft Segment | PLLA | Flexibility, Elasticity, Shape Recovery (Rr) | Rr >95% at 50 wt% PLLA. researchgate.netnih.gov |
| Soft Segment | PCL | Provides a switching temperature (Tm) for shape memory. nih.gov | Used as the trigger for triple-shape memory effect. nih.gov |
Micro-phase Separation Phenomena and Network Stability
In segmented polyurethanes containing BHECA, the distinct chemical nature of the hard and soft segments leads to a phenomenon known as micro-phase separation. nih.govresearchgate.net The flexible, non-polar soft segments (like PCL) and the rigid, polar, hydrogen-bonding hard segments (containing urethane (B1682113) and cinnamamide groups) are thermodynamically incompatible. cityu.edu.hk This incompatibility drives them to self-assemble into distinct nanometer-scale domains.
The degree of micro-phase separation is influenced by several factors:
Segment Length and Ratio: Longer segments and a more balanced ratio tend to promote better phase separation. researchgate.net
Chemical Structure: A greater difference in polarity and solubility parameters between the hard and soft segments enhances separation. nih.gov
Intermolecular Interactions: Strong hydrogen bonding within the hard domains stabilizes their structure and promotes a higher degree of separation. researchgate.net
Upon photo-irradiation, the covalent cross-links formed by the BHECA units add a layer of chemical cross-linking on top of the existing physical network. This creates a more stable and robust network, locking in the phase-separated morphology and enhancing the material's dimensional stability, particularly at elevated temperatures. Characterization techniques such as Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA), and Atomic Force Microscopy (AFM) are used to study this phenomenon by detecting the distinct glass transitions of the soft and hard phases and visualizing the domain structures. cityu.edu.hk
Tailoring of Molecular Architecture for Desired Material Characteristics
The design of polymers based on this compound is a prime example of how tailoring molecular architecture can yield materials with specific, predetermined characteristics. By strategically manipulating the fundamental building blocks of the polymer, a high degree of control over the final properties can be achieved.
The key architectural parameters that can be tailored include:
Photo-responsive Unit Concentration: As discussed in section 5.1, adjusting the BHECA content allows for direct control over the cross-link density. This tuning is essential for applications requiring a specific degree of shape fixity or modulus change in response to light. researchgate.net
Soft Segment Chemistry and Length: The choice of the macroglycol soft segment (e.g., PCL, PLLA, PTMO) and its molecular weight is a powerful tool for setting the material's primary transition temperatures (Tg or Tm). mdpi.comnih.gov This allows for the design of shape memory polymers that can be triggered at a specific, application-relevant temperature (e.g., body temperature for biomedical devices). It also governs the elasticity and recovery stress of the material. nih.gov
A sophisticated example of this molecular tailoring is the development of triple-shape memory polyurethanes. nih.gov In these materials, the architecture is designed to have two distinct switching temperatures—the melting of the PCL soft segments and the glass transition of the BHECA-containing hard segments. This allows the material to remember and switch between three different shapes, a functionality achieved entirely through the deliberate design of the polymer's molecular structure.
Advanced Applications of N,n Bis 2 Hydroxyethyl Cinnamamide in Stimuli Responsive Polymeric Materials
Development of Light-Induced Shape Memory Polymers (LSMP)
The pendant cinnamamide (B152044) groups within BHECA serve as photoresponsive molecular switches, enabling the fabrication of Light-Induced Shape Memory Polymers (LSMPs). These materials can be deformed and fixed into a temporary shape upon exposure to ultraviolet (UV) light and can subsequently recover their original, permanent shape when irradiated with UV light of a different wavelength. This shape memory effect (SME) is driven by the reversible [2+2] cycloaddition of the cinnamic groups.
Novel multiblock polyesterurethanes have been synthesized using BHECA, biodegradable poly(l,l-lactide) (PLLA), and poly(ε-caprolactone) (PCL) diols. nih.gov These copolymers exhibit excellent thermal and mechanical properties and a pronounced light-induced shape memory effect at room temperature. nih.gov The synthesis of BHECA itself from methyl cinnamate (B1238496) and diethanolamine (B148213) is a high-yield process under mild conditions, making it a viable functional monomer for these advanced polymers. polymer.cn
The mechanism underlying the light-induced shape memory effect in BHECA-containing polymers is the reversible photodimerization of the cinnamamide groups. When the polymer is irradiated with UV light of a specific wavelength (typically >260 nm), the cinnamamide moieties undergo a [2+2] cycloaddition reaction, forming cyclobutane (B1203170) rings. This process creates covalent crosslinks, establishing a temporary network that fixes the polymer into a deformed shape.
The recovery to the permanent shape is triggered by exposing the material to UV light of a shorter wavelength (typically <260 nm). This higher-energy irradiation cleaves the cyclobutane rings, breaking the temporary crosslinks. The release of these constraints allows the polymer chains to return to their original, entropically favored conformation, thus restoring the permanent shape. The fixation of a temporary shape and its subsequent recovery are therefore directly controlled by the formation and destruction of these photo-reversible netpoints. nih.gov
The performance of these LSMPs can be precisely controlled by adjusting the chemical composition of the polymer. The strain fixity ratio (R_f), which measures the ability of the material to hold its temporary shape, and the strain recovery ratio (R_r), which quantifies its ability to return to its original shape, are key parameters that can be tuned.
In multiblock polyesterurethanes containing BHECA, it has been demonstrated that the strain fixity increases with a higher content of BHECA. nih.gov This is because a greater concentration of cinnamamide groups leads to a higher crosslinking density upon irradiation, thus better locking in the temporary shape. Conversely, the strain recovery is significantly influenced by the content of the soft segments, such as poly(l,l-lactide) (PLLA). nih.gov An increased PLLA content enhances the driving force for the polymer to return to its original state once the photo-induced crosslinks are cleaved. nih.gov
Interactive Table:
| BHECA Content (wt%) | PLLA Content (wt%) | Strain Fixity (R_f) | Strain Recovery (R_r) |
|---|---|---|---|
| 20 | - | Reaches 50% | - |
| - | 50 | - | >95% |
Data derived from studies on multiblock polyesterurethanes. nih.gov
The versatility of BHECA as a functional monomer extends to the creation of polymers with multi-shape memory capabilities, such as triple-shape memory polyurethanes (TSMPUs). nih.govdtu.dk These advanced materials can memorize and recover two distinct temporary shapes in addition to their permanent form.
A TSMPU has been synthesized using poly(ε-caprolactone)-diols (PCL-diols) as the soft segments and a hard segment composed of diphenyl methane (B114726) diisocyanate (MDI) and BHECA. nih.govdtu.dk The triple-shape memory effect in these polymers is achieved by leveraging two separate transition temperatures: the melting point of the PCL soft segment and the glass transition temperature of the hard, photo-crosslinked segments containing BHECA. nih.govdtu.dk
The process involves sequential programming steps. First, the material is deformed at a temperature above both transition points and then cooled to fix the first temporary shape. A second deformation is applied at a temperature between the two transition points, followed by cooling to fix the second temporary shape. The recovery of these shapes can then be triggered sequentially by heating the material through its distinct transition temperatures. The photo-crosslinking of the BHECA units is crucial for establishing the stable network required for this complex shape memory behavior. nih.govdtu.dk
Design of Multi-Stimuli Responsive Polymer Systems
Building on the photoresponsive nature of BHECA, researchers are designing multi-stimuli responsive polymer systems that can react to a combination of environmental triggers. This approach allows for more complex and finely controlled material behaviors.
Polymers incorporating BHECA are prime candidates for dual-responsive systems that react to both light and temperature. dtu.dk In these materials, the two stimuli can work synergistically to control the polymer's properties and functions. For instance, poly(ester-urethane)s have been developed with both heat-responsive poly(ε-caprolactone) (PCL) segments and photoresponsive BHECA monomers. dtu.dk
The triple-shape memory polyurethanes discussed previously are a clear example of this synergy. nih.govdtu.dk UV light is used to create the permanent crosslinked network structure, which is a prerequisite for the shape memory effect. Subsequently, thermal energy is used as the trigger to induce the shape recovery at specific temperatures corresponding to the polymer's thermal transitions. nih.govdtu.dk This combination allows for a sophisticated, multi-stage control over the material's shape.
The development of polymers that respond to multiple stimuli, such as light, temperature, pH, and electrical fields, is a significant area of materials science. researchgate.net The goal is to create "intelligent" materials with highly specific and programmable responses. For example, pH-responsive polymers typically contain acidic or basic groups that ionize in response to changes in pH, leading to swelling or conformational changes. researchgate.net
While the integration of photo-responsive units like cinnamamide with pH-sensitive or electrically conductive components is a logical next step for creating advanced multi-stimuli systems, specific examples of polymers based on N,N-Bis(2-hydroxyethyl)cinnamamide that are also designed to be responsive to electrical or pH stimuli are not prominently featured in the current scientific literature. The synthesis of such materials would likely involve the incorporation of additional functional monomers with the desired pH or electrical responsiveness alongside BHECA in the polymer backbone.
Engineering of Photo-Resists and Advanced Patterning Materials
This compound serves as a promising functional monomer for the development of novel photo-responsive polymers, including advanced photo-resists. tandfonline.comtandfonline.com The core of its functionality lies in the pendant cinnamamide group, which can undergo a reversible [2+2] photocycloaddition reaction when exposed to ultraviolet (UV) light. tandfonline.com This photochemical behavior is the fundamental principle behind its use in patterning materials.
When a polymer incorporating BHECA is irradiated with UV light of a wavelength greater than 260 nm, the cinnamamide groups dimerize, forming covalent cross-links between polymer chains. tandfonline.comtandfonline.com This cross-linking process dramatically alters the material's properties, most notably its solubility. The cross-linked regions become insoluble in solvents that would readily dissolve the unexposed polymer. This change in solubility allows for the creation of high-resolution, negative-tone patterns, as the unexposed material can be washed away, leaving the cross-linked structure behind.
Conversely, exposure to UV light of a shorter wavelength, specifically less than 260 nm, can cleave these newly formed bonds, reversing the cross-linking process. tandfonline.comtandfonline.com This reversibility opens pathways for creating re-workable or erasable patterns, a significant advancement in lithographic materials. The synthesis of BHECA itself is efficient, utilizing readily available and safe precursors like methyl cinnamate and diethanolamine under mild, solvent-free conditions. tandfonline.comtandfonline.com Furthermore, BHECA exhibits high thermal stability, a crucial property for materials that must withstand the various heating and processing steps involved in photolithography. tandfonline.com
Table 1: Photo-Responsive Behavior of BHECA for Patterning Applications
| Stimulus (UV Wavelength) | Molecular-Level Event | Macroscopic Outcome in Polymer | Application |
|---|---|---|---|
| > 260 nm | [2+2] Cycloaddition (Dimerization) | Cross-linking, Decreased Solubility | Negative-tone Pattern Formation |
Innovations in Bio-Inspired and Environmentally Sensitive Polymeric Actuators
The development of materials that mimic the responsive and adaptive nature of biological systems is a major goal in materials science. nih.gov Polymeric actuators, which change shape or move in response to an external signal, are a prime example of such bio-inspired materials. This compound is a key enabler in the innovation of environmentally sensitive actuators, particularly those that respond to light. researchgate.net
Researchers have successfully created dual-stimuli-responsive shape-memory polymers (DSRSMPs) by integrating the photo-responsive BHECA monomer into a thermally-responsive polymer matrix, such as one containing poly(ε-caprolactone) (PCL). researchgate.net These materials can exhibit complex, programmable behaviors. For instance, a temporary shape can be set using heat (leveraging the thermal transition of the PCL segments) and then be permanently fixed or locked in place by exposing it to UV light, which induces cross-linking via the BHECA units. researchgate.net This ability of polymers to move or change shape in response to a non-contact stimulus like light is of immense technological and scientific importance for creating the next generation of soft robotics and smart devices. researchgate.net
Fabrication of Photo-Responsive Polymer Scaffolds
The diol functionality of BHECA, with its two hydroxyl (-OH) groups, makes it readily polymerizable into linear or cross-linked networks through standard polycondensation or polyaddition reactions. tandfonline.com This allows for its straightforward incorporation into high-performance polymers like polyurethanes. A typical synthesis involves reacting BHECA and a soft segment diol, such as poly(ε-caprolactone)-diol, with a diisocyanate linker like diphenyl methane diisocyanate (MDI). researchgate.net The result is a polyurethane backbone with pendant cinnamamide groups that are available for photochemical reaction. tandfonline.comresearchgate.net
These functional polyurethanes can be processed into three-dimensional scaffolds. Subsequent exposure to UV light (>260 nm) initiates the [2+2] cycloaddition of the cinnamamide groups, creating a stable, cross-linked polymer network. tandfonline.comresearchgate.net This fabrication method allows for precise spatiotemporal control over the mechanical properties and structure of the scaffold. By using masks during UV exposure, it is possible to create scaffolds with specifically patterned regions of high and low cross-link density, leading to complex, pre-programmed shapes and mechanical responses. The photo-reversibility further suggests the potential for designing scaffolds that can be reconfigured or reshaped on demand with the application of a different wavelength of light.
Table 2: Example Composition of a BHECA-based Photo-Responsive Polyurethane
| Component Type | Chemical Name | Function in Polymer |
|---|---|---|
| Photo-Responsive Hard Segment | This compound (BHECA) | Provides photo-crosslinking sites |
| Soft Segment | Poly(ε-caprolactone)-diol (PCL-diol) | Imparts flexibility and thermal responsiveness |
Self-Healing Polymer Systems
The reversible nature of the photocycloaddition reaction in BHECA-containing polymers provides a powerful mechanism for creating self-healing materials. When a polymer matrix incorporating these functional groups is mechanically damaged, such as by a crack, the material can be repaired through light exposure.
The healing mechanism is based on reforming chemical bonds across the damaged interface. By irradiating the cracked area with UV light at a wavelength greater than 260 nm, the pendant cinnamamide groups on adjacent polymer chains at the fracture surfaces are induced to form new cross-links (dimers). tandfonline.com This process effectively stitches the crack closed, restoring the material's integrity. This same principle is leveraged in light-induced shape memory polymers (LSMPs), where photo-cross-linking is used to fix a temporary shape. tandfonline.comtandfonline.com In a self-healing context, this "fixing" translates to locking the repaired structure in place. The ability to reverse these cross-links with a different wavelength of light also suggests the potential for materials that can be healed multiple times or reshaped after damage.
Theoretical and Computational Approaches for N,n Bis 2 Hydroxyethyl Cinnamamide Systems
Molecular Modeling and Simulation of BHECA Photochemistry
At the core of BHECA's functionality is its photo-responsive nature, which is driven by the [2+2] cycloaddition of the cinnamamide (B152044) groups under ultraviolet (UV) irradiation. polymer.cnpolymer.cn Molecular modeling and simulation are pivotal in elucidating the mechanisms of this photochemical reaction.
Research Findings:
Theoretical investigations, often employing quantum chemical calculations, can predict the electronic transitions and energy barriers associated with the photodimerization and cycloreversion processes. researchgate.net These simulations help to understand how factors like the wavelength of light and the local molecular environment influence the efficiency and reversibility of the cycloaddition. polymer.cnpolymer.cn For instance, modeling can reveal the most stable conformations of the BHECA monomer and the geometry of the resulting cyclobutane (B1203170) ring in the dimer, which are crucial for understanding the mechanical changes in the polymer network.
A three-dimensional finite-deformation modeling framework has been developed to describe the photomechanical response of light-activated polymer systems. researchgate.net This comprehensive model integrates four interconnected phenomena: photophysics, photochemistry, chemomechanical coupling, and mechanical deformation. researchgate.net
Interactive Data Table: Key Parameters in BHECA Photochemistry Simulation
| Parameter | Description | Typical Values/Methods | Significance |
| Excitation Wavelength | Wavelength of UV light used to induce the [2+2] cycloaddition. | >260 nm | Determines the energy input for the photochemical reaction. polymer.cnpolymer.cn |
| Reversion Wavelength | Wavelength of UV light used to cleave the cyclobutane ring. | <260 nm | Enables the reversibility of the cross-linking process. polymer.cnpolymer.cn |
| Quantum Yield | Efficiency of the photochemical reaction (dimerization or cleavage). | Varies with conditions | A key parameter for predicting the rate of cross-linking or shape recovery. |
| Dimerization Energy | Energy change associated with the formation of the cyclobutane ring. | Calculated via DFT | Indicates the stability of the cross-linked state. |
Computational Fluid Dynamics and Mass Transfer in Polymer Synthesis
The synthesis of polymers incorporating BHECA, often carried out in reactors, involves complex interactions between fluid flow, heat transfer, and mass transfer of reactants and products. Computational Fluid Dynamics (CFD) is a powerful tool for modeling these processes.
Research Findings:
CFD simulations can optimize reactor design and operating conditions to ensure uniform mixing and efficient polymerization. These models can predict velocity profiles, temperature gradients, and concentration distributions within the reactor. witpress.com For the synthesis of BHECA-containing polymers, this is crucial for achieving a homogeneous product with consistent properties. Mass transfer models, often coupled with CFD, can simulate the diffusion of BHECA monomers to the growing polymer chains and the removal of byproducts. mdpi.com In processes like reactive extrusion, which has been used to prepare BHECA-based dual-stimuli-responsive shape memory polymers, CFD can help in designing the screw configuration and processing parameters for optimal performance.
A computer model of the frontal polymerization process in a cylindrical force-out reactor has been developed, which takes into account free convectional phenomena. witpress.com Furthermore, rotating packed bed (RPB) reactors, known for intensifying mass transfer and mixing, have been modeled to simulate multiphase flow and polymerization processes. researchgate.net
Viscoelastic Constitutive Modeling of N,N-Bis(2-hydroxyethyl)cinnamamide-Containing Shape Memory Polymers
Shape memory polymers (SMPs) based on BHECA exhibit complex thermomechanical and photomechanical behaviors. Their ability to fix a temporary shape and recover their original form is rooted in their viscoelastic properties, which change in response to stimuli like temperature and light. Viscoelastic constitutive models are mathematical frameworks that describe this behavior.
Research Findings:
These models are essential for predicting how a BHECA-containing SMP will deform under stress and how it will recover its shape over time. researchgate.net They typically incorporate elements that represent the elastic and viscous responses of the polymer network. researchgate.net For BHEA-based SMPs, these models must also account for the changes in the material's properties upon photo-cross-linking and cleavage. researchgate.net For instance, a multi-branch constitutive model can be used to simulate the time- and temperature-dependent mechanical behavior of the shape memory polymer matrix. hit.edu.cn The development of a thermomechanical constitutive model using the standard linear viscoelastic model has been proposed. researchgate.net
A key aspect is modeling the transition between the rubbery state (at high temperatures or before cross-linking) and the glassy or semi-crystalline state (at low temperatures or after cross-linking). This transition is fundamental to the shape memory effect. researchgate.netensam.eu These models are crucial for designing SMP components for various applications, as they allow for the simulation of the shape memory cycle under different loading and environmental conditions. frontiersin.org
Interactive Data Table: Parameters in Viscoelastic Models for BHECA SMPs
| Parameter | Description | Relevance to BHECA SMPs |
| Storage Modulus (E') | Represents the elastic response of the material. | Changes significantly with photo-cross-linking and temperature, indicating the material's stiffness. researchgate.netensam.eu |
| Loss Modulus (E'') | Represents the viscous response, or energy dissipation. | Peaks at the glass transition temperature, which is a key parameter for thermal shape memory. researchgate.netensam.eu |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Defines the switching temperature for the thermally induced shape memory effect. |
| Cross-link Density | The number of cross-links per unit volume. | Directly influenced by the extent of BHECA photodimerization, determining the mechanical properties of the permanent shape. |
| Relaxation Time (τ) | A measure of the time it takes for the material to relax under constant strain. | Characterizes the rate of stress decay and is crucial for predicting shape fixity and recovery rates. |
Predictive Models for Structure-Property Relationships and Material Design
A major goal of computational materials science is to predict the properties of a material based on its chemical structure and processing conditions. For BHECA-containing polymers, this involves establishing quantitative structure-property relationships (QSPRs).
Research Findings:
Predictive models, often leveraging machine learning and artificial intelligence, can be developed to correlate molecular features of the polymer (such as the concentration of BHECA, the type of co-monomers, and the polymer chain architecture) with macroscopic properties like mechanical strength, transition temperatures, and shape memory performance. e3s-conferences.orgtadjournal.org These models are trained on experimental data and can then be used to rapidly screen new candidate materials and guide the design of polymers with tailored properties. e3s-conferences.orgresearchgate.netarxiv.org For example, by inputting desired material characteristics, these models can suggest optimal compositions and processing parameters for synthesizing a BHECA-based polymer for a specific application. This approach significantly accelerates the materials discovery and development cycle. mdpi.com
Future Research Directions and Emerging Paradigms for N,n Bis 2 Hydroxyethyl Cinnamamide
Exploration of Novel N,N-Bis(2-hydroxyethyl)cinnamamide Derivatives with Enhanced Functionality
The core structure of BHECA, featuring a photo-responsive cinnamide group and two hydroxyl functional groups, presents a rich scaffold for chemical modification. tandfonline.comtandfonline.com Future research will likely focus on synthesizing novel derivatives to introduce or enhance specific functionalities. The strategy of creating derivatives from a parent cinnamamide (B152044) compound has shown success in related areas, where modifications have led to compounds with potential anticonvulsant or antidepressant properties. researchgate.netnih.gov
One promising avenue is the modification of the phenyl ring of the cinnamoyl group. For instance, the synthesis of Cinnamamide, N,N-bis(2-hydroxyethyl)-4-chloro-, a BHECA derivative, suggests that introducing substituents like a chloro group is a viable strategy. ontosight.ai Research into such derivatives is aimed at exploring potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai The exploration of other substitutions on the aromatic ring could lead to a wide array of new materials with tailored electronic, optical, or biological characteristics.
Further research may also investigate modifications to the N,N-bis(2-hydroxyethyl) portion of the molecule to alter solubility, reactivity, and the final properties of polymers derived from it.
| Derivative Type | Potential Modification | Target Functionality | Supporting Research Insight |
| Phenyl Ring Substituted | Introduction of electron-withdrawing or donating groups (e.g., -Cl, -F, -OCH3) | Antimicrobial, Anti-inflammatory, Antioxidant, Altered photo-response ontosight.ai | Synthesis of N,N-bis(2-hydroxyethyl)-4-chloro-cinnamamide has been explored for potential biological activities. ontosight.ai Related N-(2-hydroxyethyl) cinnamamide derivatives have shown anticonvulsant activity. researchgate.netnih.gov |
| Alkene Bridge Modified | Altering the stereochemistry or length of the alkene bridge | Modified polymerization kinetics, Different mechanical properties in resulting polymers | The (E)-isomer is the common starting point for BHECA. nih.gov |
| Hydroxyethyl (B10761427) Group Modified | Esterification or etherification of the hydroxyl groups | Controlled reactivity, Altered hydrophilicity/hydrophobicity, New cross-linking possibilities | The two hydroxyl groups are key to BHECA's role as a diol monomer in step-growth polymerization. tandfonline.com |
Expansion of Application Domains in Advanced Engineering Materials
BHECA is a promising functional monomer for creating novel photo-responsive polymers. tandfonline.com Its ability to undergo reversible [2+2] cycloaddition when exposed to UV light of different wavelengths makes it an ideal building block for materials with dynamic properties. tandfonline.comtandfonline.com
A primary area of application is in the development of light-induced shape memory polymers (LSM-polymers). tandfonline.com These materials can be deformed and fixed into a temporary shape by UV irradiation and can later recover their original shape when irradiated with a different wavelength. tandfonline.com Research has demonstrated the synthesis of triple-shape memory polyurethanes (TSMPUs) using BHECA as a hard segment along with soft segments like poly(ε-caprolactone)-diols (PCL-diols). researchgate.net Such advanced polymers could find use in soft robotics, for applications like remote object transportation, or as smart biomaterials, for example, in self-tightening surgical knots. researchgate.net
The potential applications for BHECA-based polymers also include:
Photoresists: The photo-crosslinking capability of the cinnamide group is a key property for use in photolithography. tandfonline.com
Smart Coatings: Coatings that can change their properties, such as wettability or adhesion, in response to light.
Drug Delivery Systems: Light-triggered release of encapsulated therapeutic agents. While research on BHECA itself in this area is nascent, derivatives of related cinnamamides are being studied for various bio-activities. mdpi.com
| Application Domain | Material Type | Key BHECA Function | Reported Research |
| Smart Polymers | Light-Induced Shape Memory Polymers (LSM-Polymers) | Photo-responsive [2+2] cycloaddition for cross-linking | BHECA has been used to synthesize polyurethanes and poly(ester-urethane)s with dual-stimuli and triple-shape memory effects. researchgate.net |
| Microelectronics | Photoresists | Photo-induced cross-linking to create patterns | BHECA is identified as a potential monomer for photoresists. tandfonline.com |
| Biomaterials | Smart medical devices, Self-tightening knots | Shape memory effect and potential for biocompatibility | Poly(ester-urethane)s made with BHECA are suggested for applications as smart biomaterials. researchgate.net |
| Soft Robotics | Actuators, Remote object transport | Light-induced shape change for movement and manipulation | Materials produced from BHECA could be applied in soft robotics. researchgate.net |
Sustainable and Green Chemistry Strategies in BHECA Production and Polymerization
Future development of BHECA and its polymers will increasingly emphasize sustainable and environmentally friendly processes. The established synthesis of BHECA via ammonolysis of methyl cinnamate (B1238496) with diethanolamine (B148213) is already a step in this direction. tandfonline.com This method is noted for its use of readily available and safe raw materials, high yield, easy separation of the product, and the significant advantage of not requiring an organic solvent. tandfonline.comtandfonline.com
Further research into green chemistry strategies could focus on several areas:
Catalyst Development: The current synthesis uses sodium methoxide (B1231860). tandfonline.com Investigating the use of biocatalysts, such as enzymes like Lipozyme®, which have been used for synthesizing other cinnamamide derivatives, could offer a milder and more sustainable alternative. mdpi.com
Solvent-Free Polymerization: Extending the solvent-free approach from BHECA synthesis to its polymerization is a key goal. Techniques like reactive extrusion (REx), which has already been used to prepare BHECA-based poly(ester-urethane)s, represent a scalable, solvent-free processing method. researchgate.net
Advanced Polymerization Techniques: Exploring controlled/"living" polymerization methods, such as Group Transfer Polymerization (GTP), could provide precise control over the polymer architecture. nih.gov This would lead to materials with highly defined properties and potentially reduce waste by minimizing polydispersity. nih.gov
Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully understand and optimize the behavior of BHECA-based materials, it is crucial to monitor the dynamic processes of polymerization and photo-switching in real-time. Future research will benefit from the application of advanced in-situ characterization techniques. While traditional methods like FT-IR, NMR, and DSC are used to characterize the final product, in-situ methods provide mechanistic and kinetic data as the reactions occur. tandfonline.compolymer.cn
Potential in-situ techniques for studying BHECA include:
In-situ UV-Vis Spectroscopy: To directly monitor the reversible [2+2] cycloaddition and cycloreversion of the cinnamide groups by tracking the changes in UV absorbance at specific wavelengths. tandfonline.comtandfonline.com
In-situ FT-IR or Raman Spectroscopy: To follow the kinetics of polymerization by observing the disappearance of monomer functional groups (e.g., isocyanate and hydroxyl groups during polyurethane synthesis) and the appearance of new linkages.
Real-Time Rheometry: To measure the change in viscoelastic properties of the material as it polymerizes or crosslinks under UV irradiation, providing critical information for processing and application.
In-situ NMR Spectroscopy: To provide detailed structural information about the monomer conversion and polymer formation during the reaction. mdpi.com
These techniques will be instrumental in building accurate kinetic models and establishing precise structure-property relationships for these dynamic materials.
Development of this compound-Based Nanocomposites and Hybrid Materials
Incorporating nanofillers into BHECA-based polymer matrices is a promising strategy to create multifunctional nanocomposites and hybrid materials with enhanced properties. The synergy between the photo-responsive polymer matrix and the functional nanofillers can lead to materials with capabilities beyond those of the individual components.
A key emerging area is the development of shape-memory nanocomposites (SMCs). researchgate.net By embedding functional inorganic nanofillers into BHECA-based shape-memory polymers, researchers can introduce new properties. For example, the incorporation of silver nanoparticles (AgNPs) into a BHECA-polymer could create a smart biomaterial that combines a shape-memory effect with antibacterial properties. researchgate.net
Future research in this domain will likely explore a variety of nanofillers, including:
Carbon Nanotubes (CNTs) and Graphene: To enhance mechanical strength, thermal stability, and electrical conductivity.
Metallic Nanoparticles (e.g., Au, Ag): To impart plasmonic, antibacterial, or catalytic properties. researchgate.net
Magnetic Nanoparticles (e.g., Fe₃O₄): To create materials that respond to both light and magnetic fields, enabling multi-stimuli actuation.
Ceramic and Clay Nanoparticles (e.g., SiO₂, montmorillonite): To improve barrier properties, flame retardancy, and mechanical toughness.
The development of these nanocomposites will open doors to more sophisticated applications in fields such as smart textiles, aerospace components, and biomedical engineering. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
